molecular formula C7H9NOS B14417540 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one CAS No. 86137-34-0

2-Ethyl-6-methyl-4H-1,3-thiazin-4-one

Cat. No.: B14417540
CAS No.: 86137-34-0
M. Wt: 155.22 g/mol
InChI Key: WSXAUVJARZBGDM-UHFFFAOYSA-N
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Description

2-Ethyl-6-methyl-4H-1,3-thiazin-4-one is a six-membered heterocyclic compound featuring a thiazine ring system with ethyl and methyl substituents at the 2- and 6-positions, respectively. Thiazin-4-one derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, and neurological effects, depending on substituent patterns . The ethyl and methyl groups in this compound likely influence its physicochemical properties, reactivity, and bioactivity compared to other derivatives.

Properties

CAS No.

86137-34-0

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

2-ethyl-6-methyl-1,3-thiazin-4-one

InChI

InChI=1S/C7H9NOS/c1-3-7-8-6(9)4-5(2)10-7/h4H,3H2,1-2H3

InChI Key

WSXAUVJARZBGDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=O)C=C(S1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is efficient and yields the desired thiazine derivative with high purity.

Industrial Production Methods: While specific industrial production methods for 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyclization reaction. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Dimerization: Typically involves mild conditions and can be facilitated by the presence of catalysts or specific solvents.

    Substitution Reactions: Common reagents include halogens, alkylating agents, and other electrophiles.

Major Products Formed:

Scientific Research Applications

2-Ethyl-6-methyl-4H-1,3-thiazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methyl-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical and Structural Properties

  • Crystallinity : Crystal structures of 2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one show planar thiazine rings stabilized by intermolecular hydrogen bonds . The ethyl and methyl substituents in the target compound may disrupt packing efficiency compared to phenyl groups, reducing crystallinity .
  • Conformational Flexibility : Six-membered thiazin-4-ones (e.g., 5-carbamoyl-6-methylthio-2-phenyl derivatives) exhibit greater flexibility than five-membered thiazolidin-4-ones, influencing binding to biological targets .

Data Tables

Table 1: Comparison of Selected Thiazin-4-one Derivatives

Compound Substituents Key Properties/Activities Reference
2-Amino-6-methyl-4H-1,3-thiazin-4-one (9b ) 6-methyl Moderate synthesis yields (41–58%)
Thiasporine A 5-hydroxy, 2-phenyl Cytotoxicity (H2122 lung cancer cells)
Pyrazine-derived thiazin-4-one Pyrazine-2,3-dicarboxylate Antimicrobial (MIC: 8–32 µg/mL)
2,3-Diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one 2,3-diphenyl Planar crystal structure

Key Research Findings

Synthetic Flexibility : Thiazin-4-ones are accessible via multicomponent reactions, but substituent choice (alkyl vs. aryl) and solvent selection critically influence yields .

Bioactivity Drivers : Polar groups (e.g., hydroxy) enhance cytotoxicity, while lipophilic alkyl groups may improve pharmacokinetics .

Structural Insights : Crystallographic studies underscore the role of substituents in molecular packing and stability .

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